Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate
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Overview
Description
Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-A]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, along with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-A]pyrimidine derivatives typically involves the reaction of 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides or 3-(2-bromoacetyl)coumarins under conventional heating in acetic acid . The reaction conditions often include the use of acetic acid as a solvent and heating to facilitate the formation of the desired product. Analytical and spectral studies, as well as single crystal X-ray diffraction data, are used to confirm the structure of the synthesized compounds .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted thiazolo[3,2-A]pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and chemical products, such as dyes and biocides.
Mechanism of Action
The mechanism of action of Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate is unique due to its specific combination of functional groups and its fused thiazole-pyrimidine structure.
Properties
Molecular Formula |
C17H16N2O5S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H16N2O5S2/c1-4-24-16(22)13-9(2)18-17-19(14(13)10-6-5-7-25-10)15(21)11(26-17)8-12(20)23-3/h5-8,14H,4H2,1-3H3/b11-8- |
InChI Key |
MIIFIGXRBMAEGF-FLIBITNWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C(=O)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC(=O)OC)S2)C |
Origin of Product |
United States |
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